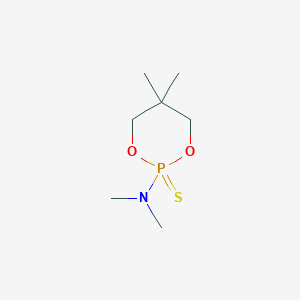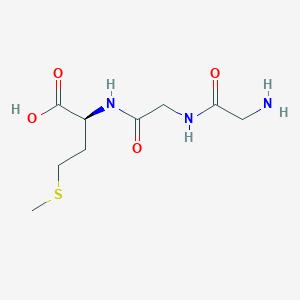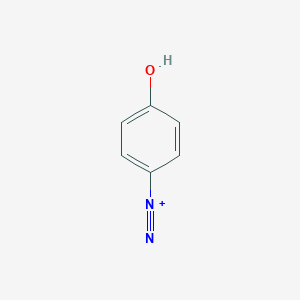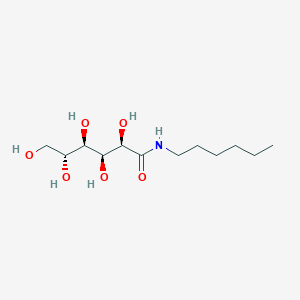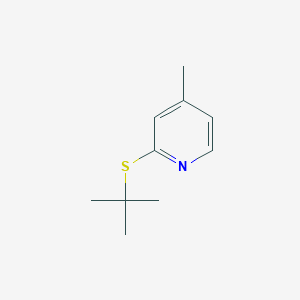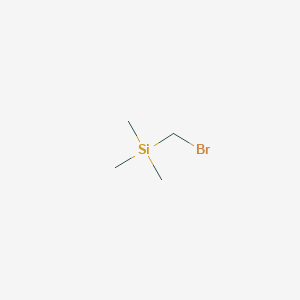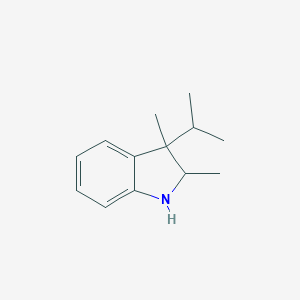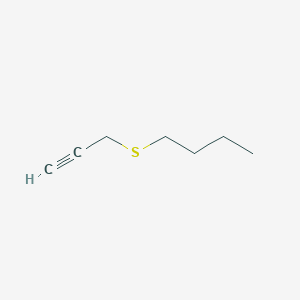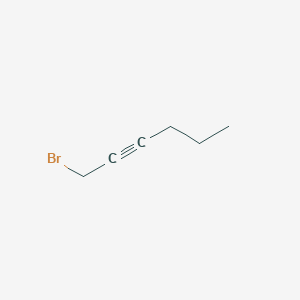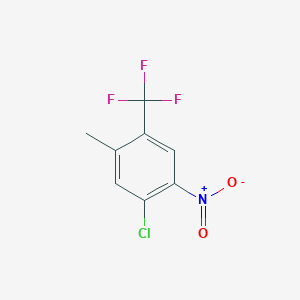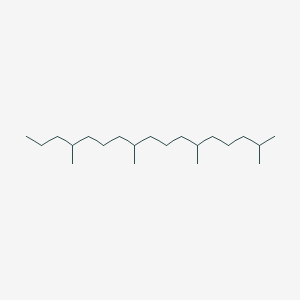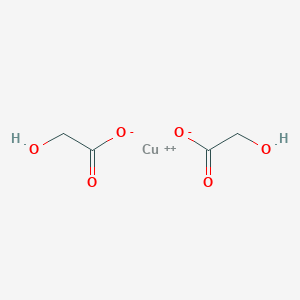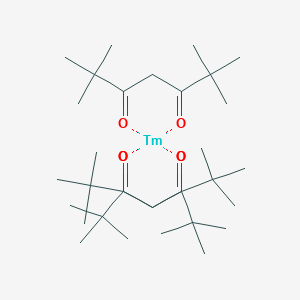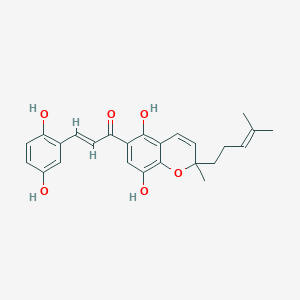
Flemingin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flemingin C is a natural product that has recently gained attention in the scientific community due to its potential therapeutic properties. It is a sesquiterpene lactone isolated from the plant species Flemingia macrophylla, which is native to Southeast Asia. The compound has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Mecanismo De Acción
The mechanism of action of Flemingin C is not fully understood, but it is believed to act through a variety of pathways. One proposed mechanism is through the inhibition of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. It is also thought to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
Flemingin C has been found to have a range of biochemical and physiological effects in animal models. These include reducing inflammation, inducing apoptosis in cancer cells, and inhibiting tumor growth. It has also been found to have anti-microbial properties, with studies showing that it can inhibit the growth of a range of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Flemingin C in lab experiments is that it is a natural product, which may make it more biologically relevant than synthetic compounds. It also has a range of biological activities, making it a versatile compound for studying different pathways and diseases.
One limitation of using Flemingin C in lab experiments is its availability, as it is currently only obtained through extraction from the plant source. This may limit the amount of compound that can be obtained and may make it difficult to obtain consistent results.
Direcciones Futuras
There are numerous future directions for research on Flemingin C. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as an anti-cancer agent, with researchers investigating its effects on a range of cancer types.
Other potential future directions include investigating its anti-microbial properties and its effects on other biological pathways, such as the immune system and the nervous system.
Conclusion:
Flemingin C is a natural product with a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. Its mechanism of action is not fully understood, but it is believed to act through a variety of pathways. While there are limitations to using Flemingin C in lab experiments, it has a range of potential applications in the fields of inflammation, cancer, and microbiology. Future research on Flemingin C may lead to the development of new therapies for a range of diseases.
Métodos De Síntesis
The synthesis of Flemingin C can be achieved through a variety of methods, including extraction from the plant source, chemical synthesis, and microbial fermentation. The most common method of obtaining Flemingin C is through extraction from the plant species Flemingia macrophylla. This involves harvesting the plant material, drying it, and extracting the compound using solvents such as methanol or ethanol.
Aplicaciones Científicas De Investigación
Flemingin C has been the subject of numerous scientific studies in recent years, with researchers investigating its potential applications in a range of fields. One area of particular interest is its anti-inflammatory properties, with studies showing that it can inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Another area of research is its anti-tumor properties, with studies showing that it can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models.
Propiedades
Número CAS |
18296-60-1 |
|---|---|
Nombre del producto |
Flemingin C |
Fórmula molecular |
C25H26O6 |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
(E)-1-[5,8-dihydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]-3-(2,5-dihydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C25H26O6/c1-15(2)5-4-11-25(3)12-10-18-23(30)19(14-22(29)24(18)31-25)21(28)8-6-16-13-17(26)7-9-20(16)27/h5-10,12-14,26-27,29-30H,4,11H2,1-3H3/b8-6+ |
Clave InChI |
OFVKCCFSBLYGGS-SOFGYWHQSA-N |
SMILES isomérico |
CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)O)C(=O)/C=C/C3=C(C=CC(=C3)O)O)O)C)C |
SMILES |
CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)O)C(=O)C=CC3=C(C=CC(=C3)O)O)O)C)C |
SMILES canónico |
CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)O)C(=O)C=CC3=C(C=CC(=C3)O)O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



